1-Bromo-4-(tert-butylsulfanyl)benzene
Overview
Description
1-Bromo-4-(tert-butylsulfanyl)benzene is an organic compound with the molecular formula C10H13BrS. It is characterized by a bromine atom and a tert-butylsulfanyl group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Preparation Methods
1-Bromo-4-(tert-butylsulfanyl)benzene can be synthesized through several methods:
Synthetic Routes: One common method involves the bromination of 4-(tert-butylsulfanyl)benzene using bromine or a brominating agent under controlled conditions.
Reaction Conditions: The reaction typically occurs in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at room temperature or slightly elevated.
Industrial Production Methods: Industrial production may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment to ensure consistent product quality.
Chemical Reactions Analysis
1-Bromo-4-(tert-butylsulfanyl)benzene undergoes various chemical reactions:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions: Typical reagents include n-butyllithium for lithium-bromide exchange reactions, and the reactions are often carried out at low temperatures (0°C) in solvents like tetrahydrofuran.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-4-(tert-butylsulfanyl)benzene has several applications in scientific research:
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It may serve as a building block for the development of new drugs and therapeutic agents.
Industry: In industrial applications, it is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(tert-butylsulfanyl)benzene involves its reactivity towards nucleophiles and electrophiles:
Molecular Targets: The bromine atom and the tert-butylsulfanyl group are key reactive sites that interact with various reagents.
Pathways Involved: The compound can undergo substitution reactions where the bromine atom is replaced, and oxidation reactions where the tert-butylsulfanyl group is transformed.
Comparison with Similar Compounds
1-Bromo-4-(tert-butylsulfanyl)benzene can be compared with other similar compounds:
Properties
IUPAC Name |
1-bromo-4-tert-butylsulfanylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrS/c1-10(2,3)12-9-6-4-8(11)5-7-9/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHWRWEGAKBALHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377235 | |
Record name | 1-bromo-4-(tert-butylsulfanyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10377235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25752-90-3 | |
Record name | 1-bromo-4-(tert-butylsulfanyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10377235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.